molecular formula C11H12N2O2 B13690847 Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Cat. No.: B13690847
M. Wt: 204.22 g/mol
InChI Key: ZTRZWSGXTQVVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate is an organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate stands out due to its unique chemical structure, which imparts distinct optical and biological properties. This makes it particularly valuable in the development of new drugs and materials .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-imidazo[1,5-a]pyridin-3-ylacetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-9-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3

InChI Key

ZTRZWSGXTQVVNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C2N1C=CC=C2

Origin of Product

United States

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